1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride

Description

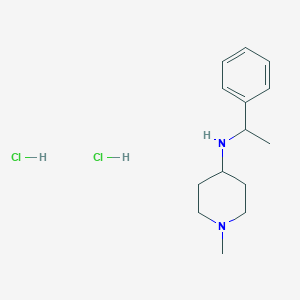

1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride is a piperidine-derived amine salt characterized by a methyl group on the piperidine nitrogen and a phenylethyl substituent on the amine. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRFWODSBISGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCN(CC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride typically involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions with phase transfer catalysts . This method allows for the efficient production of the compound in a laboratory setting. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems .

Comparison with Similar Compounds

Key Structural Features

The compound shares a piperidin-4-amine core with variations in substituents and salt forms. Below is a comparative analysis of its structural analogs:

*Calculated based on molecular formula C14H23N2·2HCl.

Biological Activity

1-Methyl-N-(1-phenylethyl)piperidin-4-amine; dihydrochloride, also known as a fentanyl analog, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This compound belongs to the 4-anilidopiperidine class, which is characterized by its high affinity for the μ-opioid receptor. Understanding its biological activity is crucial for assessing both therapeutic applications and risks associated with its use.

The primary mechanism of action of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine involves its binding to the μ-opioid receptors in the central nervous system. This binding results in the inhibition of pain pathways, producing analgesic effects. Research indicates that modifications to the piperidine ring and substituents significantly influence receptor affinity and potency.

Affinity and Potency

Studies have shown that compounds within the fentanyl series exhibit varying degrees of μ-opioid receptor affinity. For instance, the IC50 values for related compounds suggest that as the affinity for μ-receptors increases, selectivity for δ- and κ-receptors decreases. The following table summarizes key findings related to the potency of 1-Methyl-N-(1-phenylethyl)piperidin-4-amine compared to other opioids:

| Compound | μ-Receptor Affinity (IC50, M) | Analgesic Potency (ED50, mg/kg) |

|---|---|---|

| 1-Methyl-N-(1-phenylethyl)piperidin-4-amine | 3.45 × 10^-9 | 2.0 |

| Fentanyl | 9.45 × 10^-9 | 0.0048 |

| Morphine | 3.31 × 10^-8 | 7.0 |

Metabolism and Biotransformation

The metabolism of this compound occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4, which facilitates N-dealkylation and hydroxylation processes. These metabolic pathways lead to various active and inactive metabolites, influencing both efficacy and toxicity profiles.

Key Metabolites

Research indicates that metabolites such as 4′-hydroxyfentanyl may retain some biological activity, contributing to the overall pharmacological effects observed with fentanyl analogs.

Case Studies

Several case studies have highlighted the clinical implications of using fentanyl analogs, including 1-Methyl-N-(1-phenylethyl)piperidin-4-amine:

- Case Study on Overdose : A report documented a series of overdose cases linked to synthetic opioids, including fentanyl analogs. Patients exhibited respiratory depression requiring immediate intervention.

- Analgesic Efficacy : Clinical trials demonstrated that patients receiving this compound reported significant pain relief compared to traditional opioids, indicating its potential as a powerful analgesic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Mannich reactions or alkylation of piperidine derivatives . For example:

- Mannich Route : React 1-methylpiperidin-4-amine with phenethylamine hydrochloride and formaldehyde under reflux in ethanol. Yields up to 87–98% are achievable by optimizing stoichiometry and reaction time .

- Alkylation Approach : Treat 1-methylpiperidin-4-amine with 1-phenylethyl chloride in acetonitrile with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

Optimization Tips : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazards : Irritant (skin/eyes), potential respiratory sensitizer (H315, H319, H335) .

- Precautions :

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Avoid dust formation; handle in inert atmosphere if hygroscopic.

- Store at 2–8°C in airtight, light-resistant containers .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence physicochemical properties and bioactivity?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase solubility in polar solvents but may reduce membrane permeability. Observed in analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride .

- Electron-Donating Groups (e.g., -OCH₃): Enhance receptor binding affinity in SAR studies for opioid or σ-receptor ligands .

- Experimental Design :

Q. How can researchers resolve contradictions in experimental data (e.g., variable bioactivity or unexpected byproducts)?

Methodological Answer:

Q. How can computational chemistry predict reactivity and stability under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., docking to κ-opioid receptors) to prioritize derivatives for synthesis .

Q. What degradation mechanisms occur under oxidative/hydrolytic conditions, and how can stability be enhanced?

Methodological Answer:

- Oxidative Degradation :

- Hydrolytic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.